molecular formula C22H25N3O4 B2392044 Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235057-25-6

Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2392044
CAS No.: 1235057-25-6
M. Wt: 395.459
InChI Key: WNCINJDCRUDYGQ-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzylamino group, and a phenyl ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperidine with benzylamine, followed by the introduction of an oxoacetamido group. The final step involves esterification with phenyl chloroformate under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and solvents, along with optimized reaction conditions, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((2-amino-2-oxoacetamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-(methylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-(ethylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different substituents.

Biological Activity

Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a piperidine ring , a benzylamino group , and a phenyl ester . The presence of the benzylamino group is particularly significant as it enhances the binding affinity to biological targets, potentially modulating enzyme or receptor activity.

Structural Formula

The molecular formula of this compound can be represented as follows:

C16H20N2O3C_{16}H_{20}N_{2}O_{3}

The mechanism of action involves interactions with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the piperidine ring may interact with hydrophobic regions of proteins. This dual interaction profile can lead to modulation of various biological processes, including enzyme inhibition or activation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds often possess antimicrobial properties. The specific interactions facilitated by the benzylamino group may enhance this effect.
  • Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms.
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is potential for this compound to influence neurodegenerative pathways.

Case Studies

  • Anticancer Activity : A study investigated the effects of similar piperidine compounds on various cancer cell lines. Results indicated that modifications in the side groups significantly impacted cytotoxicity, suggesting that compounds like this compound could be tailored for enhanced efficacy against specific cancer types .
  • Neuroprotective Studies : In vitro studies demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress. The presence of the benzylamino group was hypothesized to play a crucial role in enhancing cell survival rates under stress conditions .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer, Neuroprotective
Phenyl 4-((2-amino-2-oxoacetamido)methyl)piperidine-1-carboxylateStructureModerate Antimicrobial
Phenyl 4-((2-(methylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylateStructureLimited Neuroprotective Effects

Note: Structures are illustrative; actual chemical drawings should be referenced from chemical databases.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions starting with piperidine and benzylamine, followed by oxoacetamido group introduction and esterification with phenyl chloroformate. Its applications extend beyond pharmacology into fields such as materials science and organic synthesis.

Properties

IUPAC Name

phenyl 4-[[[2-(benzylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-20(23-15-17-7-3-1-4-8-17)21(27)24-16-18-11-13-25(14-12-18)22(28)29-19-9-5-2-6-10-19/h1-10,18H,11-16H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCINJDCRUDYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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